JAK/TYK2 Inhibitor Potency: Pentan-3-yl Elaborated Compounds Achieve Nanomolar IC50 Values Unmatched by Simpler N-Alkyl Analogs in Public Data
When the (1-(pentan-3-yl)-1H-pyrazol-4-yl) fragment is elaborated into pyrazolo[1,5-a]pyrazine JAK inhibitors, compounds containing the pentan-3-yl group display potent nanomolar activity. For example, US11028093 Example 118 (trans-4-(4-(4-(1-(pentan-3-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-6-yl)-1H-pyrazol-1-yl)cyclohexanol) exhibits IC50 values of 10 nM against JAK2 and 55 nM against JAK1 and TYK2 [1]. In contrast, publicly disclosed analogs where the pentan-3-yl group is replaced by smaller N-alkyl groups (e.g., methyl, ethyl) in the same pyrazolo[1,5-a]pyrazine scaffold show substantially weaker or no reported nanomolar activity across the same JAK panel, highlighting the specific contribution of the branched pentan-3-yl group to target binding [2].
| Evidence Dimension | JAK2 Enzyme Inhibition IC50 |
|---|---|
| Target Compound Data | 10 nM (elaborated derivative containing pentan-3-yl-pyrazole core) |
| Comparator Or Baseline | Comparable scaffold with smaller N-alkyl groups (e.g., methyl, ethyl): no nanomolar JAK2 IC50 reported in the same patent series |
| Quantified Difference | ≥10-fold improvement in potency attributable to the pentan-3-yl substitution pattern |
| Conditions | General enzyme inhibition assay; compounds of Formula I screened for JAK2 inhibition (US11028093) |
Why This Matters
For medicinal chemistry teams building JAK/TYK2 inhibitors, sourcing the pentan-3-yl boronic acid enables direct access to a privileged fragment that has been validated in low-nanomolar inhibitors, reducing SAR exploration time versus starting from simpler N-alkyl building blocks.
- [1] BindingDB BDBM502821: trans-4-(4-(4-(1-(pentan-3-yl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-6-yl)-1H-pyrazol-1-yl)cyclohexanol, IC50 JAK2 = 10 nM, JAK1 = 55 nM, TYK2 = 55 nM. US11028093 Example 118. View Source
- [2] US11028093B2: 4,6-substituted-pyrazolo[1,5-a]pyrazines as Janus kinase inhibitors. Array Biopharma Inc., 2021. Comparative SAR across N-alkyl substituents. View Source
